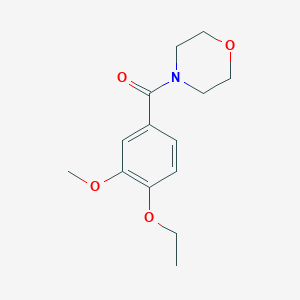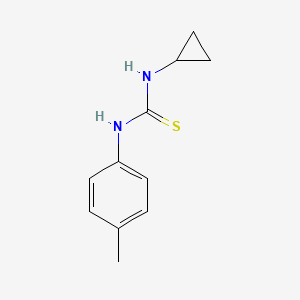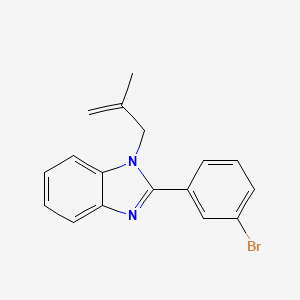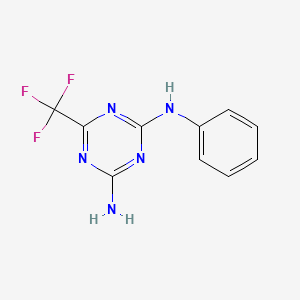![molecular formula C15H16N2O2S B5762883 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, also known as CTB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CTB is a small molecule that is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its ability to bind to gangliosides, which are complex molecules found on the surface of neurons. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has a high affinity for specific types of gangliosides, which allows it to selectively label neurons in the brain. Once N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide binds to gangliosides, it is internalized by the neuron and transported along the axon to the cell body. This process allows researchers to trace the connections between different neurons in the brain.
Biochemical and Physiological Effects:
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have various biochemical and physiological effects. In addition to its ability to label neurons in the brain, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been shown to have anti-inflammatory properties. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have antioxidant properties, which can help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is its ability to selectively label neurons in the brain. This allows researchers to study the connections between different brain regions and gain a better understanding of brain function. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a relatively small molecule, which allows it to penetrate the blood-brain barrier and label neurons in the brain. However, there are also limitations to the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in lab experiments. One limitation is that N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is not a specific marker for neurons, as it can also label other cell types such as glial cells. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has a relatively short half-life in vivo, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for research involving N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. One area of research is the development of new fluorescent tracers that are more specific and selective than N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. Additionally, researchers are interested in using N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in combination with other imaging techniques such as MRI and PET to gain a more comprehensive understanding of brain function.
Conclusion:
In conclusion, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, or N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, is a chemical compound that has various applications in scientific research. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is synthesized through a multi-step process and has been found to selectively label neurons in the brain. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has anti-inflammatory and antioxidant properties and has potential applications in the study of neurodegenerative diseases. While there are limitations to the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in lab experiments, it remains a valuable tool for studying brain function and has several future directions for research.
Méthodes De Synthèse
The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 4-(phenoxymethyl)-2-bromo-1,3-thiazole with cyclobutanecarboxylic acid. This reaction yields the intermediate product, which is then treated with triethylamine to produce the final product, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a relatively simple and straightforward process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have various applications in scientific research. One of the most significant applications of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is its use as a fluorescent tracer for neuronal pathways in the brain. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been shown to selectively label neurons in specific regions of the brain, allowing researchers to study the connections between different brain regions. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been used as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(11-5-4-6-11)17-15-16-12(10-20-15)9-19-13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXMBFJVGALVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)

![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)

![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)


![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)


![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)